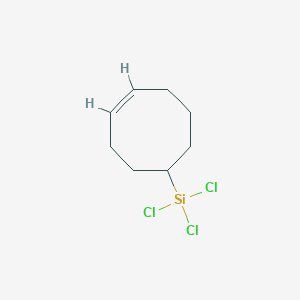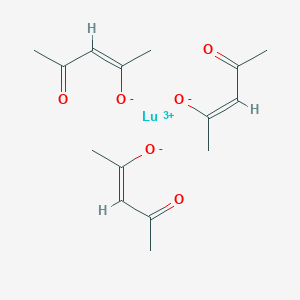
2-Dichloro Phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dichloro Phenol is a chlorinated derivative of phenol, characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is one of the several isomers of dichlorophenol, which include 2,3-dichlorophenol, 2,4-dichlorophenol, 2,5-dichlorophenol, 2,6-dichlorophenol, 3,4-dichlorophenol, and 3,5-dichlorophenol . These compounds are commonly used as intermediates in the synthesis of more complex chemical compounds, including herbicides and disinfectants .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dichloro Phenol can be synthesized through various methods, including nucleophilic aromatic substitution and chlorination of phenol. One common method involves the chlorination of phenol in the presence of a catalyst such as iron trichloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, this compound is produced by chlorinating phenol in a chlorination kettle. The process involves adding phenol, chlorobenzene, and a catalyst such as N-methylaniline to the kettle. The temperature is gradually increased to 65-75°C, and chlorine gas is introduced at a controlled rate. The reaction mixture is then heated to 70-100°C to complete the chlorination. After the reaction, the product is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Dichloro Phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenol is a strongly activating, ortho- and para-directing substituent, making this compound highly reactive in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Reducing Agents: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used for the reduction of phenols to hydroquinones.
Major Products Formed
Oxidation: Dichloroquinone
Reduction: Dichlorohydroquinone
Scientific Research Applications
2-Dichloro Phenol has several scientific research applications, including:
Environmental Chemistry: It is used in studies on the photocatalytic degradation of persistent organic pollutants in water. .
Biological Studies: It is used as a redox indicator in studies of electron transfer reactions in biological systems, including photosynthesis.
Industrial Applications: It serves as an intermediate in the synthesis of herbicides, disinfectants, and other complex chemical compounds.
Mechanism of Action
The mechanism of action of 2-Dichloro Phenol involves its interaction with various molecular targets and pathways. In biological systems, it acts as an electron acceptor in redox reactions. For example, in photosynthesis studies, it is used to study the electron transfer reactions in photosystem II. The compound exists in two forms, “pink” and “blue,” which transform into each other during protonation and deprotonation. Upon reduction, this compound is discolored, indicating its role as an electron acceptor .
Comparison with Similar Compounds
2-Dichloro Phenol is one of several isomers of dichlorophenol. Other similar compounds include:
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Each of these isomers has unique properties and applications. For example, 2,4-Dichlorophenol is widely used as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . The uniqueness of this compound lies in its specific reactivity and applications in environmental and biological studies.
Properties
CAS No. |
120-84-2 |
|---|---|
Molecular Formula |
C6H4Cl2O |
Molecular Weight |
163.00136 |
Synonyms |
2-Dichloro Phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


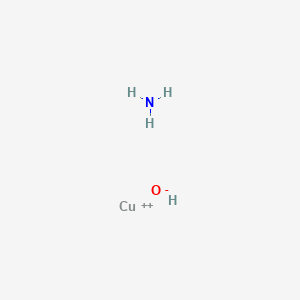
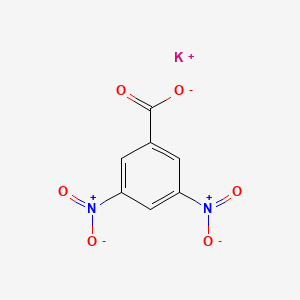
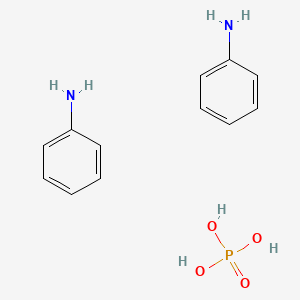
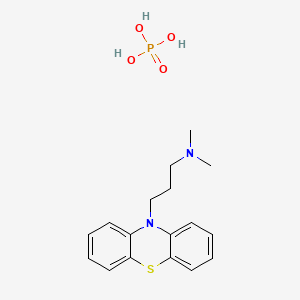
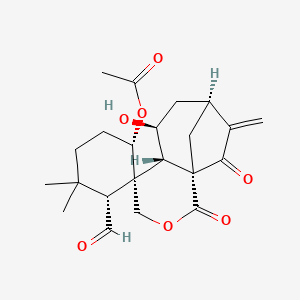
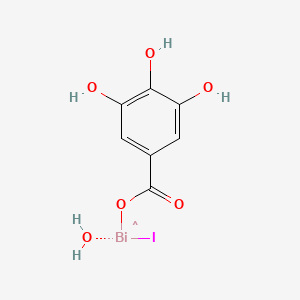
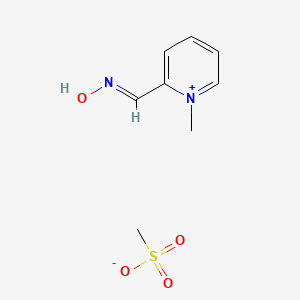
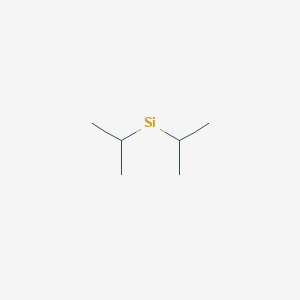
![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)
